Orthogonal Reactivity for Sequential Cross-Coupling
Benzyl 3-bromo-4-iodo-5-methylbenzoate contains both bromine and iodine substituents on the same aromatic ring, enabling orthogonal reactivity based on differential C–X bond strengths. The C–I bond (bond dissociation energy ~57 kcal/mol) is significantly weaker than the C–Br bond (~71 kcal/mol), allowing selective functionalization at the iodine-bearing position while preserving the bromine for a subsequent coupling [1]. This stepwise capability is absent in mono-brominated or mono-iodinated benzoate esters, which permit only a single cross-coupling event and cannot serve as precursors for differentiated, unsymmetrical biaryl products. The Ni/photoredox dual catalysis methodology has been explicitly demonstrated to forge C(sp³)–C(sp²) bonds selectively at the iodine-bearing carbon of bromo(iodo)arenes in high yield under base-free conditions [2].
| Evidence Dimension | Stepwise coupling capability (number of distinct cross-coupling events possible) |
|---|---|
| Target Compound Data | Two sequential, orthogonal couplings (iodine site then bromine site) |
| Comparator Or Baseline | Mono-halogenated benzoates (e.g., methyl 4-bromobenzoate, methyl 4-iodobenzoate) |
| Quantified Difference | 2:1 coupling events; sequential vs. single functionalization |
| Conditions | Palladium- or nickel-catalyzed cross-coupling; general reaction conditions applicable to aryl halides |
Why This Matters
This orthogonal reactivity enables the synthesis of unsymmetrical biaryls and complex polysubstituted aromatics from a single precursor, reducing step count and improving synthetic efficiency relative to mono-halogenated building blocks.
- [1] Anslyn, E.V.; Dougherty, D.A. Modern Physical Organic Chemistry. University Science Books: Sausalito, CA, 2006. pp 165–166. (Carbon–halogen bond dissociation energies: C–I ~57 kcal/mol, C–Br ~71 kcal/mol, C–Cl ~82 kcal/mol). View Source
- [2] Vara, B.A.; Johnston, J.N. Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis. ACS Cent. Sci. 2017, 3 (7), 682–683. DOI: 10.1021/acscentsci.7b00254. View Source
